molecular formula C21H24N4O3 B14934677 N-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenylpiperazine-1-carboxamide

N-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenylpiperazine-1-carboxamide

Cat. No.: B14934677
M. Wt: 380.4 g/mol
InChI Key: DJWBWBKFHNNWDK-UHFFFAOYSA-N
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Description

N-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenylpiperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an acetylphenyl group, a piperazine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-acetylphenylamine with ethyl chloroformate to form an intermediate, which is then reacted with 4-phenylpiperazine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenylpiperazine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amine and piperazine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-phenylpiperazine-1-carboxamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 2-(3-acylphenyl)amino-4-phenylthiazole

Uniqueness

N-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

N-[2-(3-acetylanilino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C21H24N4O3/c1-16(26)17-6-5-7-18(14-17)23-20(27)15-22-21(28)25-12-10-24(11-13-25)19-8-3-2-4-9-19/h2-9,14H,10-13,15H2,1H3,(H,22,28)(H,23,27)

InChI Key

DJWBWBKFHNNWDK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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